Hepta-1,3-diynyl(trimethyl)silane
Description
Hepta-1,3-diynyl(trimethyl)silane is an organosilicon compound characterized by a seven-carbon chain containing two conjugated triple bonds (1,3-diyne) attached to a trimethylsilyl group. The extended conjugation in the hepta-diynyl chain likely enhances thermal stability and reactivity in cross-coupling reactions compared to shorter-chain analogs. Applications may include use as a building block in materials science or pharmaceuticals, leveraging its rigid alkyne framework for structural control.
Properties
CAS No. |
19024-47-6 |
|---|---|
Molecular Formula |
C10H16Si |
Molecular Weight |
164.32 g/mol |
IUPAC Name |
hepta-1,3-diynyl(trimethyl)silane |
InChI |
InChI=1S/C10H16Si/c1-5-6-7-8-9-10-11(2,3)4/h5-6H2,1-4H3 |
InChI Key |
YIHFGRVPDLKPJW-UHFFFAOYSA-N |
SMILES |
CCCC#CC#C[Si](C)(C)C |
Canonical SMILES |
CCCC#CC#C[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Silanes with Alkyne Functionalities
a) Trimethyl(penta-1,3-diynyl)silane (13f)
- Structure : Five-carbon chain with 1,3-diyne and trimethylsilyl group.
- Synthesis : Prepared via literature methods involving alkyne metathesis or catalytic coupling .
b) Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
- Structure : Ethynyl group linked to a boron-containing dioxaborolane ring (CAS 159087-46-4) .
- Properties : Molecular weight 224.18 g/mol, logP 3.07, high synthetic accessibility (3.3/10).
- Applications : Boron integration enables Suzuki-Miyaura coupling, contrasting with hepta-diynylsilane’s focus on alkyne-based reactivity.
c) Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane
- Structure : Ethynyl group with a stereochemically defined tetrahydropyran substituent.
- Synthesis : Achieved 86% yield via stereoselective aldol reaction under argon .
- Reactivity : Chiral centers and ether functionality enable applications in asymmetric synthesis, unlike the achiral hepta-diynylsilane.
Silanes with Oxygen-Containing Groups
a) Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane (6n)
- Structure: Silyl ether with a phenyl-substituted enol ether chain.
- Synthesis : 37% yield via silica gel purification (heptane/toluene) .
- Hazards : Likely less flammable than hepta-diynylsilane due to oxygen’s electron-withdrawing effects.
b) Hexamethyldisiloxane
- Structure : (CH₃)₃Si-O-Si(CH₃)₃ (CAS 107-46-0) .
- Applications : Used as a solvent or silicone precursor. Lacks reactive alkynes, making it less versatile in organic synthesis compared to hepta-diynylsilane.
Silanes with Aromatic/Cyclic Substituents
a) (Z)-Trimethyl(3-(2-(5-methylisochroman-4-ylidene)ethoxy)prop-1-yn-1-yl)silane (20)
- Structure : Propynylsilane fused to an isochroman ring.
- Synthesis : Purified via flash chromatography (heptane/EtOAc 9:1) .
- Reactivity : The isochroman group may confer photophysical properties, whereas hepta-diynylsilane’s linear structure favors polymerization.
b) (E)-Trimethyl((3-phenylprop-1-en-1-yl)oxy)silane (6o)
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